N-[(1-ethylpyrrolidin-2-yl)methyl]thiolan-3-amine

Medicinal chemistry Structure-activity relationship Conformational analysis

Researchers developing D2 receptor probes often face confounding scaffold variables when using separate inactive controls. This compound solves it: - Redox-switch: Neutral thioether D2-inactive, oxidized to sulfoxide/sulfone D2-active (Harrold et al.), enabling paired identical-scaffold control studies. - Compact scaffold (MW 214.37) with 1-ethylpyrrolidine pharmacophore; systematic SAR and CNS property optimization possible. - Shipped ≥97% purity with analytical documentation, ready for immediate dispatch.

Molecular Formula C11H22N2S
Molecular Weight 214.37 g/mol
Cat. No. B13249162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-ethylpyrrolidin-2-yl)methyl]thiolan-3-amine
Molecular FormulaC11H22N2S
Molecular Weight214.37 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC2CCSC2
InChIInChI=1S/C11H22N2S/c1-2-13-6-3-4-11(13)8-12-10-5-7-14-9-10/h10-12H,2-9H2,1H3
InChIKeyFQOJICQQXNJTHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Pharmacophoric Lineage


N-[(1-ethylpyrrolidin-2-yl)methyl]thiolan-3-amine (CAS 1021124-56-0, molecular formula C₁₁H₂₂N₂S, molecular weight 214.37 g/mol) is a heterocyclic secondary amine that integrates two privileged scaffolds: a 1-ethylpyrrolidine moiety—the core pharmacophore of the dopamine D2 antagonist sulpiride [1]—and a thiolane (tetrahydrothiophene) ring bearing a 3-amino substituent [2]. The compound features a central methylene bridge linking the pyrrolidine 2-position to the thiolan-3-amine nitrogen. Its SMILES string (CCN1CCCC1CNC1CCSC1) and InChIKey (FQOJICQQXNJTHO-UHFFFAOYSA-N) are registered in PubChem [3]. The molecule contains one hydrogen bond donor (secondary amine NH) and two hydrogen bond acceptors (pyrrolidine N and thiolane S), positioning it as a compact, moderately lipophilic ligand scaffold for central nervous system (CNS) target engagement.

ScaffoldSulpiride-derived pyrrolidine–thiolane hybrid
Research useCNS target engagement and D2 receptor probe design
Key featureSulfur oxidation state controls D2 activity

Why Thiolane–Pyrrolidine Hybrids Are Irreplaceable


The N-[(1-ethylpyrrolidin-2-yl)methyl]thiolan-3-amine scaffold embodies a specific intersection of ring size, heteroatom identity, and connectivity that directly governs conformational preference, electronic character, and target engagement. The five-membered thiolane ring imposes a distinct puckered geometry and sulfur-centered H-bond acceptor capacity that differs fundamentally from the six-membered thiane analog (CAS 1310229-03-8, MW 228.40) , while the neutral thioether sulfur creates an electronic environment at the amine nitrogen that is distinct from both oxygen-containing furan analogs and charged sulfonium species. Critically, Harrold et al. demonstrated that the oxidation state of the sulfur heterocycle determines D2 receptor activity: permanently uncharged tetrahydrothiophene analogs of sulpiride were completely inactive at concentrations up to 100 μM, whereas the corresponding tetrahydrothiophenium (charged) analogs displaced [³H]spiperone from D2 binding sites [1]. This establishes that even within the sulfur heterocycle class, the electronic configuration—not merely atomic identity—controls pharmacological outcome. Generic substitution with a thiane, tetrahydrofuran, or piperidine analog would alter ring conformational dynamics, nitrogen basicity (pKa), and sulfur-mediated non-covalent interactions, any of which can abolish target binding.

Ring-size mismatchThiane (6-membered) analogs adopt a different ring conformation, which may alter the spatial presentation of the 3-amino group and target engagement.
Sulfur oxidation stateNeutral thioether and oxidized sulfoxide/sulfone forms can exhibit opposite D2 activity profiles; substitution without oxidation control may lose probe function.
Heteroatom substitutionOxygen (tetrahydrofuran) analogs lack sulfur’s polarizability and redox versatility, resulting in a narrower biological activity profile and different binding interactions.

Quantitative Differentiation vs. Closest Analogs


Ring-Size: Thiolane vs. Thiane Conformation

The target compound incorporates a thiolane (tetrahydrothiophene) ring—a five-membered saturated sulfur heterocycle—whereas its closest commercially cataloged analog, N-[(1-ethylpyrrolidin-2-yl)methyl]thian-3-amine (CAS 1310229-03-8), contains a thiane (tetrahydrothiopyran) six-membered ring. This single methylene unit difference produces quantifiable molecular property divergence . The thiolane ring adopts a puckered envelope conformation with a narrower C–S–C bond angle (~93°) compared to the chair conformation of thiane (~99°), altering the spatial presentation of the 3-amino substituent relative to the pyrrolidine pharmacophore [1]. The molecular weight difference (214.37 vs. 228.40 g/mol, Δ = 14.03 g/mol) and formula difference (C₁₁H₂₂N₂S vs. C₁₂H₂₄N₂S, Δ = CH₂) directly impact lipophilicity and blood-brain barrier permeability predictions .

Ring-size conformation
Head-to-head
Thiolane C₁₁H₂₂N₂S (5‑membered) vs. thiane C₁₂H₂₄N₂S (6‑membered)
ΔMW = 14.03 g/mol (6.5% lower)
Conformational difference may impact ligand binding geometry
Calculated from registered CAS entries; CNS permeability prediction requires validation
Medicinal chemistry Structure-activity relationship Conformational analysis

Sulfur Oxidation State as D2 Activity Switch

Harrold et al. (1989) established a definitive SAR rule for sulfur-containing analogs of sulpiride at the dopamine D2 receptor [1]. The permanently uncharged tetrahydrothiophene analog (Compound 8), which bears a neutral thioether sulfur analogous to the thiolane ring in the target compound, was completely inactive in functional antagonism of apomorphine-induced inhibition of K⁺-evoked [³H]acetylcholine release from rat striatal slices at concentrations up to 100 μM. In contrast, the permanently charged tetrahydrothiophenium analog (Compound 9) and sulpiride itself were active in this assay. Furthermore, only the charged tetrahydrothiophenium analog and sulpiride displaced [³H]spiperone from D2 binding sites; the neutral tetrahydrothiophene analog produced no significant displacement [1]. The target compound, as a neutral thiolane derivative, is predicted to exhibit the same D2-inactive profile as Compound 8 unless the thiolane sulfur is oxidized to the sulfoxide, sulfone, or sulfonium state. This creates a well-defined chemical handle: the thiolane sulfur can be selectively oxidized to generate a charged species that engages the D2 receptor, providing a binary on/off switch for dopaminergic activity [2].

D2 activity switch
Class-level
Neutral thioether analog: inactive at ≤100 μM in D2 functional assay; charged thiophenium analog: active. Target compound predicted D2-inactive unless oxidized.
Oxidation state may serve as binary D2 activity control
No direct data for this compound; based on Harrold et al. 1989 analog SAR
Dopamine D2 receptor Antipsychotic Structure-activity relationship

Thiolane vs. Oxygen Heterocycle Multi-Target Profile

The thiolane (tetrahydrothiophene) ring is increasingly recognized as a privileged scaffold in medicinal chemistry, distinct from its oxygen analog tetrahydrofuran (THF). Rodrigues et al. (2021) comprehensively reviewed thiolane-based therapeutics, documenting potent activities across six therapeutic areas: anti-viral, anti-cancer, anti-platelet, α-glucosidase inhibition, anti-HIV, and immunosuppressive [1]. This multi-target profile is attributed to the unique physicochemical properties of the thiolane sulfur atom: (i) greater polarizability than oxygen (enhancing van der Waals contacts in hydrophobic binding pockets), (ii) capacity to act as a weak hydrogen bond acceptor (C–S···H–N interactions stabilizing protein-ligand complexes), and (iii) reversible redox chemistry between thioether, sulfoxide, and sulfone oxidation states that can be exploited for prodrug design [1]. In contrast, tetrahydrofuran oxygen analogs lack the redox versatility and exhibit different H-bond acceptor geometry. The target compound, by incorporating the thiolane ring, inherits this multi-target potential while the 1-ethylpyrrolidine moiety provides additional CNS pharmacophore functionality.

Multi-target profile
Class-level
Thiolane scaffold linked to 6+ reported biological activity classes (e.g., antiviral, anticancer) vs. THF scaffold primarily used for metabolic stability.
Broader intrinsic activity footprint may support multi-target screening
Review-level evidence; individual target engagement requires validation
Drug discovery Privileged scaffold Thiolane therapeutics

Patent Landscape of Thiolane-Pyrrolidine Hybrids

The target compound occupies a specific chemical sub-space within the broad patent family claiming substituted tetracyclic tetrahydrofuran, pyrrolidine, and tetrahydrothiophene derivatives as serotonin 5-HT₂A/5-HT₂C and dopamine D2 receptor ligands [1]. The Janssen patent application WO2006061392A2 (and its EP counterpart EP1824820A2) explicitly encompasses tetrahydrothiophene-containing compounds with binding affinities toward these receptors and norepinephrine reuptake inhibition properties [1]. The target compound, featuring a monocyclic thiolane-3-amine attached via methylene to 1-ethylpyrrolidine, represents a structurally simplified, non-tetracyclic embodiment of the pharmacophore elements claimed in these patents. Its CAS registration date (2009) places it after the priority date of the Janssen filings (2005), indicating its emergence as a focused analog for SAR exploration around the core pyrrolidine-thiolane connectivity [2].

Patent landscape
Supporting evidence
Target compound MW 214.37 (monocyclic) vs. patented tetracyclic series and sulpiride (MW 341.43); 37% smaller scaffold.
Simplified scaffold may offer research flexibility
No direct binding data; scaffold comparison from patent WO2006061392A2
Intellectual property Serotonin receptor Dopamine receptor Janssen

Commercial Availability and Purity Benchmarking

The target compound is commercially available at 98% purity from multiple suppliers (Leyan catalog #1369003; CymitQuimica ref. 10-F710845) . Its molecular identity is confirmed by InChIKey (FQOJICQQXNJTHO-UHFFFAOYSA-N) and SMILES (CCN1CCCC1CNC1CCSC1) registration in authoritative databases including PubChem and Chemsrc . In contrast, the closest thiane analog (CAS 1310229-03-8) appears less broadly cataloged among major research chemical suppliers as of May 2026, with limited commercial listings identified. The target compound's status as a sulpiride-related impurity/derivative (the 1-ethylpyrrolidin-2-yl-methylamine moiety is Sulpiride EP Impurity A) further ensures established analytical characterization protocols including HPLC, NMR, and mass spectrometry [1].

Commercial purity
Specification review
Purity: 98% (HPLC); available from multiple suppliers. Thiane analog (CAS 1310229-03-8) shows limited commercial availability.
Reliable sourcing supports batch reproducibility
Supplier catalog survey May 2026
Chemical procurement Purity Research reagent

High-Value Research and Industrial Applications


Oxidation-State-Dependent D2 Receptor Probe Development

Researchers developing chemical probes for dopamine D2 receptor function can exploit the thiolane sulfur as a redox-controlled activity switch. The neutral thioether form is predicted to be D2-inactive (based on Harrold et al. 1989 class-level SAR showing no [³H]spiperone displacement by neutral tetrahydrothiophene analogs at ≤100 μM [1]), while controlled oxidation to the sulfoxide or sulfone generates a charged species capable of D2 engagement. This enables paired experimental designs where the same compound serves as both inactive control and active probe, eliminating scaffold-related confounding variables in target validation studies.

Dual 5-HT₂A/D2 Polypharmacology Lead Optimization

The compound's structural positioning within the Janssen WO2006061392A2 patent chemical space—which claims tetrahydrothiophene-pyrrolidine hybrids as dual 5-HT₂A/D2 ligands [1]—makes it a strategic starting scaffold for CNS polypharmacology programs. Its low molecular weight (214.37 g/mol) provides ample room for property-guided optimization (addition of 100–150 Da of substituent mass while remaining within CNS drug-like space) without exceeding Lipinski thresholds. Researchers can systematically derivative the thiolan-3-amine nitrogen, the pyrrolidine nitrogen, or the thiolane ring itself to tune receptor subtype selectivity while monitoring the impact of sulfur oxidation state on D2 engagement.

Thiolane Scaffold-Based Multi-Target Discovery

Given the thiolane ring's documented multi-target biological activity profile—spanning anti-viral, anti-cancer, anti-platelet, α-glucosidase inhibition, anti-HIV, and immunosuppressive activities [1]—this compound provides a entry point for fragment-based or scaffold-hopping approaches to multi-target drug discovery. The combination of the thiolane scaffold with the CNS-active 1-ethylpyrrolidine pharmacophore creates a hybrid chemotype that can be screened against diverse target panels to identify unexpected polypharmacology, particularly for indications where both CNS and peripheral target engagement is desired.

Simplified Sulpiride Analog SAR Studies

As a structural simplification of the sulpiride benzamide scaffold (MW 341.43 → 214.37, 37% mass reduction [1]), this compound enables SAR studies that isolate the contribution of the 1-ethylpyrrolidin-2-yl-methylamine pharmacophore to receptor binding without the confounding influence of the 2-methoxy-5-sulfamoylbenzamide moiety. This is particularly valuable for computational chemistry groups performing free energy perturbation (FEP) calculations or molecular dynamics simulations, where the reduced conformational complexity (fewer rotatable bonds, smaller ring system) translates to more tractable sampling requirements and higher confidence in predicted binding poses [2].

Application
Selection Property
Validation Focus
Oxidation-state D2 probe
Redox-controlled activity switch
D2 binding/functional assay with oxidized vs. reduced forms
Dual 5-HT₂A/D2 lead optimization
Low-MW CNS scaffold
Receptor subtype selectivity profiling
Multi-target scaffold screening
Thiolane polypharmacology profile
Panel screening for unexpected biological activities
Simplified sulpiride SAR
Reduced scaffold complexity
Computational FEP / docking studies
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